Dual Antitussive and Expectorant Activity: 3x Potency of Codeine Phosphate
Potassium guaiacolsulfate exhibits a dual mechanism that distinguishes it from single-action expectorants. Pharmacological data indicates that at low doses, its cough-suppressing effect is approximately three times more potent than codeine phosphate, a widely used opioid antitussive [1]. Concurrently, it increases respiratory tract secretions and reduces mucus viscosity, providing an expectorant action [1]. This combination is not observed with guaifenesin, which has been shown in a randomized clinical trial (n=378) to have no significant effect on sputum volume (P = .41) or viscosity (P = .45) compared to placebo [2].
| Evidence Dimension | Antitussive potency (cough suppression) |
|---|---|
| Target Compound Data | 3-fold greater potency |
| Comparator Or Baseline | Codeine phosphate (baseline = 1x) |
| Quantified Difference | 3x greater |
| Conditions | Low dose, in vivo animal model (specific model not detailed) |
Why This Matters
This dual activity allows for potential dose reduction or combination therapy optimization, providing a functional advantage over expectorants like guaifenesin that lack clinically proven mucolytic efficacy.
- [1] KingNet National Network Medicine. GUAIACOL POTASSIUM SULPHONATE pharmacology. Taiwan National Health Insurance Administration Database. View Source
- [2] Hoffer-Schaefer A, et al. Guaifenesin has no effect on sputum volume or sputum properties. Respir Care. 2014;59(5):631-636. PMID: 24003241. View Source
